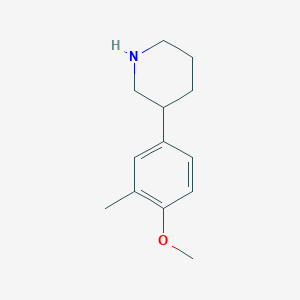

3-(4-Methoxy-3-methylphenyl)piperidine

Description

3-(4-Methoxy-3-methylphenyl)piperidine is a piperidine derivative featuring a substituted phenyl ring at the 3-position of the piperidine scaffold. The phenyl ring is functionalized with a methoxy group at the 4-position and a methyl group at the 3-position, contributing to its unique physicochemical and biological properties. This compound is structurally related to several bioactive molecules, including H3 receptor antagonists and opioid ligands, as evidenced by its synthetic analogs in pharmacological studies .

For instance, the synthesis of related indole derivatives involves piperidine-mediated Mannich reactions with formaldehyde and substituted quinones .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(4-methoxy-3-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-8-11(5-6-13(10)15-2)12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |

InChI Key |

SQSVGMGTIAOIPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCNC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)piperidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of the aldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxy-3-methylphenyl)piperidine.

Reduction: Formation of this compound secondary amine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The table below compares 3-(4-Methoxy-3-methylphenyl)piperidine with structurally related piperidine derivatives, highlighting key substituents and biological activities:

Key Observations :

Physicochemical Properties

Biological Activity

3-(4-Methoxy-3-methylphenyl)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring substituted with a 4-methoxy-3-methylphenyl group, which is believed to influence its interactions with various biological targets. The following article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Some notable activities include:

- Antidepressant Effects : Studies have shown that piperidine derivatives can counteract hypothermia induced by reserpine in animal models, suggesting potential antidepressant properties .

- Antimicrobial Activity : Preliminary investigations have indicated that piperidine derivatives may possess antibacterial and antifungal properties, with some exhibiting strong activity against various microbial strains .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, binding affinity studies at various receptors are crucial for understanding its pharmacological profile. Research has focused on:

- Dopamine Transporter Interaction : Similar compounds have shown selective binding to dopamine transporters, which may be relevant for developing treatments for mood disorders .

- Antifungal Mechanism : Compounds with structural similarities have demonstrated potent activity against pathogens like Candida albicans, indicating possible mechanisms involving disruption of cell membrane integrity or inhibition of essential metabolic pathways .

Antidepressant Activity

A study conducted on male Wistar rats evaluated the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant reductions in immobility time during forced swim tests when treated with these compounds, suggesting their potential efficacy in alleviating depressive symptoms .

Antimicrobial Studies

In vitro studies have assessed the antimicrobial activity of piperidine derivatives against several bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. These findings highlight the potential of these derivatives as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Methylphenyl)methoxy piperidine | Similar piperidine core | Different substitution pattern on the phenyl ring |

| 1-(4-Methoxyphenyl)piperidin-4-one | Contains a ketone functional group | Potentially different biological activity |

| N-(4-Methoxybenzyl)piperidine | Benzyl group instead of methyl | May exhibit different receptor interactions |

This table illustrates how slight modifications in structure can lead to variations in biological activity and chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.